1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid
Overview
Description
The compound “1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid” is a complex organic molecule. It contains a cyclobutane ring, which is a four-membered carbon ring, with a carboxylic acid group (-COOH) and a benzyloxy carbonyl amino methyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring and the attachment of the functional groups. The exact synthesis process would depend on the starting materials and the specific conditions used. It’s worth noting that cyclobutane derivatives can be synthesized using various methods, such as [2+2] cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound includes a four-membered cyclobutane ring, which is known for its strain and reactivity. Attached to this ring is a carboxylic acid group (-COOH), which is a polar, acidic functional group. The compound also contains a benzyloxy carbonyl amino methyl group, which includes a benzyl group (a benzene ring attached to a CH2 group) and a carbonyl group (C=O), among others .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclobutane ring, due to its strain, may undergo reactions that relieve this strain. The carboxylic acid group could participate in acid-base reactions, and the carbonyl group in the benzyloxy carbonyl amino methyl group could be involved in various reactions, such as nucleophilic addition or substitution .Physical And Chemical Properties Analysis
Based on the search results, the compound is a powder at room temperature . Other physical and chemical properties like boiling point, density, and acidity have been predicted .Scientific Research Applications
Stereodivergent Syntheses
- Application : Used in stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides. The synthesis involves creating enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, which are unique β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Synthesis of Cyclobutane Derivatives
- Application : Used in the regiospecific addition of hydrazoic acid and benzylamine to cyclobutanes. This process introduces nitrogen nucleophiles at specific positions in the cyclobutane ring, leading to precursors of α-amino cyclobutane carboxylic acids (Gaoni, 1988).
Radiopharmaceutical Synthesis
- Application : Involved in the synthesis of radiopharmaceuticals like fluorine-18 labeled amino acids for positron emission tomography (PET) in tumor imaging. A key step is the conversion of cyclobutane derivatives to diastereomeric hydantoins (Shoup & Goodman, 1999).
Study of Cyclobutane Group Properties
- Application : The cyclobutane group, a significant component of this compound, is studied for its unique properties and reactivity compared to other hydrocarbon structures. This includes investigations into the formation, general properties, and syntheses of cyclobutane compounds (Uff, 1964).
Synthesis of Highly Rigid Beta-Peptides
- Application : Utilized in the stereoselective synthesis of highly rigid beta-peptides. This involves creating structural units that confer high rigidity to these molecules, both in solution and in the gas phase (Izquierdo et al., 2005).
Pharmaceutical Compound Synthesis
- Application : Used in the synthesis of pharmaceutical compounds, especially those related to folate metabolism. It serves as a key intermediate in creating various amides, peptides, and esters with medical relevance (Piper et al., 1982).
Conformational Study of Amino Acids
- Application : Plays a role in the synthesis of conformationally constrained amino acids, aiding in the study of peptide and peptoid conformation (Horwell et al., 1994).
Safety And Hazards
properties
IUPAC Name |
1-(phenylmethoxycarbonylaminomethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-12(17)14(7-4-8-14)10-15-13(18)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFYUZHDKRXKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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